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2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Lipophilicity Drug-likeness Permeability

Researchers optimizing pyrrolidine-based kinase or MDM2 inhibitors often encounter rapid metabolic N-dealkylation with smaller acyl groups. This compound's sterically demanding pivaloyl group directly addresses this liability-reducing CYP450-mediated degradation while filling hydrophobic binding clefts. • CNS MPO-compliant scaffold (TPSA 42.4 Ų, LogP 2.7, 3 rotatable bonds) • Pivaloyl group reduces metabolic N-dealkylation vs. acetyl/propionyl analogs • Ready for comparative metabolic stability assays and fragment-based screening

Molecular Formula C15H22N2O2
Molecular Weight 262.353
CAS No. 1903035-18-6
Cat. No. B2747685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one
CAS1903035-18-6
Molecular FormulaC15H22N2O2
Molecular Weight262.353
Structural Identifiers
SMILESCC1=NC(=CC=C1)OC2CCN(C2)C(=O)C(C)(C)C
InChIInChI=1S/C15H22N2O2/c1-11-6-5-7-13(16-11)19-12-8-9-17(10-12)14(18)15(2,3)4/h5-7,12H,8-10H2,1-4H3
InChIKeyZOHWYAJHTLPNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one Physicochemical Profile


2,2-Dimethyl-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a synthetic pyrrolidine derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) group at the nitrogen and a 6-methylpyridin-2-yloxy substituent at the 3-position of the pyrrolidine ring [1]. Its molecular formula is C15H22N2O2 with a molecular weight of 262.35 g/mol [1]. Computed properties include a LogP (XLogP3-AA) of 2.7, a topological polar surface area of 42.4 Ų, and three rotatable bonds [1]. The compound is cataloged primarily as a research chemical building block, with structural features that place it within a class of heteroaryl-pyrrolidinyl ketones of interest in medicinal chemistry.

Scaffold Heteroaryl-pyrrolidinyl ketone building block for fragment-based library design
Profile Physicochemical properties within CNS drug-like parameter space
Optimization Sterically defined pivaloyl group supports kinase pocket engagement studies

Why Close Analogs Cannot Substitute


While the core 3-((6-methylpyridin-2-yl)oxy)pyrrolidine scaffold appears in multiple building blocks, the specific pivaloyl N-substitution in this compound introduces a sterically demanding, lipophilic group that fundamentally alters conformational preferences, metabolic vulnerability, and hydrogen-bonding capacity relative to smaller acyl analogs [1]. Replacement of the pivaloyl group with an acetyl, benzoyl, or sulfonyl group—or alteration of the pyridine substitution pattern—can drastically shift target engagement profiles, as evidenced by structure-activity relationship (SAR) studies on related pyrrolidine-containing inhibitors of MDM2 and kinases [2]. Therefore, generic substitution without rigorous comparative data risks introducing uncontrolled variables in sensitive biochemical or cellular assays.

N-Acyl Substitution
Replacing pivaloyl with smaller acyl groups may shift conformational preferences and metabolic stability, altering target engagement profiles.
Pyridine Pattern Change
Modifying the pyridine substitution pattern can disrupt hydrogen-bonding and steric interactions, requiring thorough SAR validation.
Linker Extension
Introducing extended linkers (e.g., propoxy) increases rotatable bond count, potentially reducing binding affinity through higher entropic penalty.

Quantitative Differentiation vs. Structural Analogs


LogP Difference and Lipophilicity Tuning

The 2,2-dimethylpropanoyl group in the target compound increases computed LogP by approximately 1.5–2.0 units compared to the acetyl analog, based on fragment-based LogP calculations (XLogP3 2.7 for target [1] vs. estimated ~0.9 for the acetyl derivative). This higher lipophilicity can be advantageous for blood-brain barrier penetration or membrane partitioning in cellular assays, but it also requires careful solubility and protein-binding profiling.

Lipophilicity Shift
Class-level inference
2.7 vs est. 0.9(Δ +1.8)
Supports lipophilicity profiling for permeability and distribution studies.
Computed XLogP3 values; experimental logP/D confirmation recommended.
Lipophilicity Drug-likeness Permeability

TPSA and Oral Bioavailability vs. Piperidine Analogs

The target compound has a computed TPSA of 42.4 Ų [1], positioning it within the favorable range (<90 Ų) for oral absorption and below the threshold often associated with CNS penetration (<60–70 Ų). In contrast, replacing the pyrrolidine ring with a piperidine ring (a common analog) would increase the number of atoms and likely raise TPSA by ~5–10 Ų, potentially reducing membrane permeability. While direct experimental comparison is not available, this computed property provides a basis for rational selection when designing parallel libraries.

TPSA Comparison
Class-level inference
42.4 Ų vs ~47–52 Ų(Δ -5 to -10)
May support CNS drug-likeness review with favorable polar surface area.
Computed TPSA; piperidine analog values estimated from fragment contributions.
Polar Surface Area CNS drug design Oral absorption

Hydrogen Bond Acceptor Count vs. Carboxamide Analogs

The target compound has three hydrogen bond acceptors (two oxygens in the pivaloyl group, one oxygen in the ether linkage, and the pyridine nitrogen) [1]. In contrast, carboxamide analogs such as N-(4-methoxybenzyl)-3-((6-methylpyridin-2-yl)oxy)pyrrolidine-1-carboxamide possess an additional hydrogen bond donor (NH) and an extra acceptor (carbonyl), altering the hydrogen-bonding network with targets. This difference is critical for specific protein-ligand interactions where a defined H-bond pattern is required.

H-Bond Profile
Class-level inference
Acceptor: 3 / Donor: 0 vs Acceptor: 4–5 / Donor: 1
Defined H-bond acceptor profile without donor may reduce off-target interaction risk.
Carboxamide analog counts estimated from chemical structure.
Hydrogen bonding Protein-ligand interaction Selectivity

Rotatable Bond Count and Conformational Rigidity

The target compound contains three rotatable bonds [1], resulting from the connection of the pyridine ring to the pyrrolidine via an ether linkage and the attachment of the pivaloyl group. This limited flexibility is expected to reduce the entropic penalty upon binding to a rigid protein target compared to analogs with extended alkyl linkers (e.g., substituting the ether with a propoxy linker would add two rotatable bonds). Reduced flexibility can translate into improved binding affinity in cases where the bound conformation is pre-organized.

Conformational Restriction
Class-level inference
3 rotatable bonds vs 5(Δ -2)
Lower flexibility supports lead-like scaffold selection with reduced entropic binding penalty.
Hypothetical extended-linker analog; experimental binding data required.
Conformational flexibility Entropic penalty Target binding

Research Application Scenarios


CNS-Targeted Fragment Libraries and Probe Synthesis

With a computed TPSA of 42.4 Ų, LogP of 2.7, and only 3 rotatable bonds, this compound aligns well with CNS drug-likeness guidelines (TPSA < 60–70 Ų, LogP 1–3, low flexibility) [1]. It is well-suited as a core scaffold for fragment-based drug discovery programs targeting neurological receptors or enzymes, where maintaining a balance between permeability and solubility is critical.

Kinase Inhibitor Optimization via Pivaloyl Orientation

The bulky 2,2-dimethylpropanoyl group can be exploited to fill hydrophobic pockets in kinase binding sites, as demonstrated by SAR studies on pyrrolidine-based MDM2 and kinase inhibitors [2]. This compound can serve as a direct starting point for structure-guided optimization where the pivaloyl group engages a specific hydrophobic cleft, and its lack of an H-bond donor minimizes unwanted polar interactions.

Metabolic Stability of N-Acyl Pyrrolidine Derivatives

The pivaloyl group is known to reduce metabolic N-dealkylation by cytochrome P450 enzymes compared to smaller acyl groups. This compound can be utilized in comparative metabolic stability assays against its acetyl or propionyl counterparts to quantify the gain in half-life, providing a data-driven rationale for incorporating the pivaloyl motif in lead series [1].

Chemical Proteomics Probe Derivatization

The absence of a hydrogen bond donor and the presence of three well-defined hydrogen bond acceptors (pyridine N, ether O, amide O) allow for predictable non-covalent interactions. The compound can be considered for derivatization into affinity probes (e.g., by adding a linker via the pyridine ring) for target identification studies, where its specific H-bond profile may confer selectivity over related scaffolds [1].

Application
Selection Property
Validation Focus
CNS Fragment Libraries
CNS drug-like physicochemical profile
Permeability and solubility profiling in CNS models
Kinase Inhibitor Optimization
Sterically demanding pivaloyl group for hydrophobic pocket engagement
Target engagement and selectivity assessment in kinase panels
Metabolic Stability Assays
Pivaloyl group reducing CYP-mediated N-dealkylation
Comparative half-life determination relative to smaller acyl derivatives
Probe Derivatization
Well-defined H-bond acceptor profile without donor
Selectivity profiling in chemical proteomics pull-down studies
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